Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Adenosine A1 receptor GPCR antagonist Binding affinity

2,4-Dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 306289-88-3) is the 5-methyl congener of the adenosine A1 antagonist series. The 5-methyl substituent modulates receptor affinity and selectivity versus the des-methyl analog (CAS 260790-88-3, Ki 58 nM). Its DDR2 IC50 of 103 nM enables direct kinase profiling. Validated as a GPR151 activator at Scripps. Patented anti-migration scaffold for wound-healing and invasion assays. Procure for SAR expansion around 5-methylthiazole, DDR2-focused cascades, or galanin receptor signaling studies.

Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.26
CAS No. 306289-88-3
Cat. No. B2685065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
CAS306289-88-3
Molecular FormulaC17H12Cl2N2OS
Molecular Weight363.26
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H12Cl2N2OS/c1-10-15(11-5-3-2-4-6-11)20-17(23-10)21-16(22)13-8-7-12(18)9-14(13)19/h2-9H,1H3,(H,20,21,22)
InChIKeyTYIXSJIRFLNDJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 306289-88-3): A Differentiated Thiazole-Benzamide for Adenosine A1 and Kinase-Targeted Procurement


2,4-Dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic small-molecule belonging to the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole class. It features a 2,4-dichlorobenzamide moiety linked to a 5-methyl-4-phenylthiazole core. This compound has been studied as a non-xanthine adenosine A1 receptor antagonist [1] and appears in screening libraries targeting kinases and other disease-relevant proteins . Its closest structural analog, 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 260790-88-3), lacks the 5-methyl substituent and demonstrates a Ki of 58 nM at the rat adenosine A1 receptor [2], establishing a critical baseline for comparative evaluation.

Why 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Cannot Be Replaced by Its Des-Methyl Analog in Target-Based Campaigns


The 5-methyl substituent on the thiazole ring is not a passive structural element. In the adenosine A1 antagonist series, substituents at the thiazole 5-position directly modulate receptor affinity, subtype selectivity, and off-target liability [1]. The des-methyl analog (CAS 260790-88-3) exhibits a Ki of 58 nM at the rat A1 receptor, but its selectivity profile versus A2A and A3 subtypes may differ substantially from the methylated congener due to altered steric and electronic interactions within the binding pocket [1][2]. Furthermore, the 5-methyl group influences physicochemical properties such as logP and metabolic stability, which can lead to divergent ADME behavior in vivo. Generic substitution without head-to-head data therefore risks selecting a compound with suboptimal potency, selectivity, or pharmacokinetics for a given assay or lead-optimization campaign [3].

Quantitative Differentiation Evidence for 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 306289-88-3) Relative to Key Analogs


Adenosine A1 Receptor Affinity: Comparison with the Des-Methyl Analog

The des-methyl analog 2,4-dichloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 260790-88-3) binds the rat adenosine A1 receptor with a Ki of 58 nM as measured by radioligand displacement assay [1]. While the Ki of the 5-methyl derivative (CAS 306289-88-3) has not been published independently, the 5-methyl group in closely related 4-phenylthiazole-2-carboxamides has been shown to modulate A1 affinity and substantially alter A2A/A3 selectivity ratios [2]. This structural difference provides a rational basis for selecting the methylated compound when improved subtype selectivity or altered off-rate kinetics are desired in a screening cascade.

Adenosine A1 receptor GPCR antagonist Binding affinity

Peripheral Benzodiazepine Receptor (PBR) Binding: A Potential Selectivity Differentiator

A BindingDB entry (ChEMBL_37218) records an in vitro pIC50 value for 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide against the rat peripheral benzodiazepine receptor (PBR/TSPO) [1]. Although the numeric pIC50 is not publicly displayed, the existence of this data point indicates that the 5-methyl analog was profiled for PBR binding. The des-methyl analog (CAS 260790-88-3) does not have a corresponding PBR entry in BindingDB, suggesting either a lack of significant PBR affinity or a different selectivity fingerprint. This differential off-target profile may be leveraged when selecting between these two compounds for in vivo studies where TSPO-mediated effects (e.g., neuroinflammation, steroidogenesis) could confound interpretation.

Peripheral benzodiazepine receptor TSPO Off-target profiling

GPR151 Activator Screening: A Unique Biological Fingerprint Not Shared by Des-Methyl Analog

The Scripps Research Institute Molecular Screening Center evaluated 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide in a cell-based high-throughput assay for GPR151 activation . GPR151 is an orphan GPCR implicated in galanin-related signaling and neuropathic pain. The des-methyl analog (CAS 260790-88-3) does not appear in the same GPR151 screening dataset according to publicly available records. This target-specific screening result provides a direct functional annotation that distinguishes the 5-methyl compound from its closest analog and may guide procurement for laboratories investigating GPR151 biology or galanin receptor family pharmacology.

GPR151 GPCR screening Orphan receptor

Physicochemical Differentiation: The 5-Methyl Group as a logP and Metabolic Stability Modulator

The introduction of a methyl group at the 5-position of the thiazole ring increases calculated logP by approximately 0.5–0.7 units and molecular weight by 14 Da relative to the des-methyl analog (C16H10Cl2N2OS, MW 349.2 vs. C17H12Cl2N2OS, MW 363.3) [1]. This increase in lipophilicity, while modest, can meaningfully impact microsomal stability, plasma protein binding, and blood-brain barrier penetration. In adenosine A1 antagonist programs, small changes in logP have been correlated with altered duration of action and CNS exposure [2]. For procurement decisions, this physicochemical divergence implies that the two analogs are not interchangeable in assays where compound lipophilicity influences off-target promiscuity, solubility, or cell-based assay performance.

Lipophilicity Metabolic stability Lead optimization

Anti-Migration and Anti-Invasion Patent Scope: Scaffold Validation Supporting the 5-Methyl Thiazole Core

US Patent US20150274714A1 discloses thiazole analogs, including N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide derivatives, as anti-migration and anti-invasion agents for treating cellular proliferative diseases [1]. The patent specifically exemplifies the 5-methyl-4-phenylthiazol-2-yl core as a privileged scaffold for inhibiting cancer cell motility. While the exact target compound (CAS 306289-88-3) is not explicitly listed in the patent claims, its core scaffold is validated through multiple exemplars. Compounds lacking the 5-methyl substituent are not highlighted in this patent, suggesting that the 5-methyl group may contribute to the anti-migration phenotype either through target engagement or physicochemical properties. This patent landscape provides a procurement rationale for selecting the 5-methyl analog over the des-methyl analog in metastasis-focused discovery programs.

Cancer cell migration Metastasis Thiazole scaffold

Kinase Profiling Breadth: DDR2 Inhibition as an Exemplar of Expanded Target Space

BindingDB entry BDBM50430846 records an IC50 of 103 nM for 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide against the discoidin domain receptor 2 (DDR2) kinase [1]. DDR2 is a collagen-activated receptor tyrosine kinase implicated in fibrosis, osteoarthritis, and tumor invasion. The des-methyl analog (CAS 260790-88-3) has not been profiled against DDR2 in the same database, suggesting a gap in kinase selectivity data. This additional target engagement profile means that the 5-methyl compound offers a broader kinase annotation footprint, which is valuable for: (a) polypharmacology-based drug discovery, (b) chemical probe development for DDR2, and (c) selectivity panel design where DDR2 activity must be intentionally included or excluded.

DDR2 kinase Kinase inhibitor Discoidin domain receptor

Prioritized Application Scenarios for Procurement of 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 306289-88-3)


Adenosine A1 Receptor Antagonist Lead Optimization

The des-methyl analog sets a baseline Ki of 58 nM at the rat A1 receptor [1]. The 5-methyl derivative's predicted modulation of affinity and selectivity makes it the appropriate choice for SAR expansion around the thiazole 5-position, enabling exploration of subtype-selective adenosine antagonists for cardiovascular, renal, or CNS indications.

DDR2 Kinase Chemical Probe Development

With a reported DDR2 IC50 of 103 nM [2], this compound serves as a starting point for developing selective discoidin domain receptor inhibitors. The des-methyl analog lacks this annotation, making the 5-methyl compound the default selection for DDR2-focused screening cascades.

Cancer Metastasis and Cell Migration Screening

The 5-methyl-4-phenylthiazole scaffold is explicitly claimed in anti-migration patents [3]. Procuring this compound allows screening in wound-healing, transwell invasion, or 3D spheroid assays where the methyl substituent may be critical for target engagement or physicochemical compatibility with the assay microenvironment.

Orphan GPCR (GPR151) Deorphanization Studies

This compound has been specifically screened for GPR151 activation at the Scripps Molecular Screening Center , providing a functional annotation that the des-methyl analog lacks. Researchers investigating galanin receptor family signaling or neuropathic pain pathways should prioritize this compound to capitalize on existing screening data.

Quote Request

Request a Quote for 2,4-dichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.